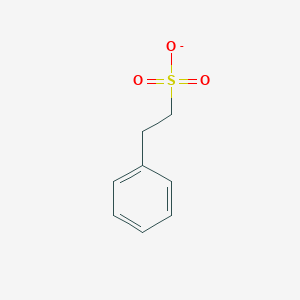

2-Phenylethanesulfonate

Description

Significance of Sulfonate Chemistry in Contemporary Research

Sulfonate chemistry is a cornerstone of modern chemical research, with compounds containing the sulfonate functional group (R-SO₃⁻) playing pivotal roles in a diverse array of applications. Their inherent properties, such as high polarity, water solubility, and stability, make them valuable as detergents, surfactants, and ion-exchange resins. In the realm of organic synthesis, sulfonates are recognized as excellent leaving groups, facilitating a variety of substitution and elimination reactions. The introduction of a sulfonate moiety can significantly alter the physicochemical properties of a molecule, enhancing its solubility and biological availability, a strategy frequently employed in pharmaceutical development. The stability of the sulfonate group also lends itself to the development of robust catalysts and specialty polymers.

Current Academic Perspectives and Foundational Research Gaps for 2-Phenylethanesulfonate

Academic interest in this compound is primarily centered on its potential as a versatile building block in organic synthesis and as a component in the development of novel materials. The presence of both a phenyl group and a sulfonate group provides a unique combination of hydrophobicity and hydrophilicity, making it an intriguing candidate for applications in areas such as emulsion polymerization and as a specialty surfactant.

Despite this interest, significant foundational research gaps remain. While the synthesis of this compound is established, there is a lack of comprehensive studies exploring its full range of reactivity and potential applications. Detailed investigations into its catalytic activity, its behavior in various solvent systems, and its performance as a functional monomer in polymerization are notably scarce in current literature. Furthermore, a thorough understanding of its structure-property relationships, particularly how modifications to the phenyl ring or the ethyl chain affect its performance in specific applications, is yet to be fully elucidated. The exploration of its potential biological activities and its role as a metabolic byproduct also represent underexplored avenues of research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NaO₃S | PubChem nih.gov |

| Molecular Weight | 208.21 g/mol | PubChem nih.gov |

| IUPAC Name | sodium;this compound | PubChem nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+] | PubChem nih.gov |

| InChI Key | CFVUYTFLYMKIAG-UHFFFAOYSA-M | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJLYUVAFAMUKO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Microbial and Enzymatic Transformation of 2 Phenylethanesulfonate

Microbial Catabolism and Anabolism of Aromatic Sulfonate Compounds

The microbial breakdown and assimilation of aromatic sulfonates are complex processes involving specialized transport systems and enzymatic pathways. d-nb.infooup.comnih.gov These processes are tightly regulated, often responding to the availability of other sulfur sources in the environment. oup.com

Identification and Characterization of Microorganisms Involved in Sulfonate Metabolism

A diverse array of microorganisms, primarily bacteria, have been identified for their ability to metabolize aromatic sulfonates. nih.gov These organisms are often isolated from environments contaminated with industrial effluents or areas with high natural organosulfonate content. The presence of sulfonate groups can, however, also inhibit the growth of some bacteria, making the biodegradation of certain sulfonated aromatic amines challenging. researchgate.net

Under anaerobic conditions, microbial consortia have been shown to degrade benzene- and p-toluenesulfonate to methane (B114726) and fatty acids. nih.gov Pure cultures isolated from these consortia include species of Clostridium and Desulfovibrio. nih.gov Phylogenetic analysis has indicated that some of these isolates may represent new species with a unique capacity to metabolize aromatic sulfonates. nih.gov For instance, certain Desulfovibrio species can utilize sulfonates as electron acceptors in anaerobic respiration. oup.com

In aerobic environments, bacteria from genera such as Pseudomonas, Comamonas, and Acinetobacter are frequently implicated in sulfonate degradation. nih.govnih.gov For example, Comamonas testosteroni KF-1 can mineralize sulfophenylcarboxylates, which are breakdown products of linear alkylbenzene sulfonate (LAS) surfactants. nih.gov Similarly, various Pseudomonas species have been shown to utilize different arylsulfonates as their sole source of sulfur. asm.org

The following table provides a summary of some microorganisms known to be involved in the degradation of aromatic and related sulfonates:

| Microorganism/Group | Type of Metabolism | Substrates Degraded | Key Findings |

| Clostridium spp. | Anaerobic | Benzene- and p-toluenesulfonate | Part of a methane-producing consortium. nih.gov |

| Desulfovibrio spp. | Anaerobic | Benzene- and p-toluenesulfonate, Taurine, Isethionate | Utilizes sulfonates as electron acceptors. oup.comnih.gov |

| Comamonas testosteroni KF-1 | Aerobic | 3-(4-sulfophenyl)butyrate (a sulfophenylcarboxylate) | Mineralizes intermediates of LAS degradation. nih.gov |

| Pseudomonas spp. | Aerobic | Arylsulfonates, 2-phenylbutane, 3-phenylpentane, 4-phenylheptane | Utilizes sulfonates as a sulfur source; some strains degrade phenylalkanes. nih.govasm.org |

| Mixed Culture L6 | Aerobic | Linear Alkylbenzene Sulfonates (LAS) | Desulfonates LAS components to the corresponding phenols. asm.org |

| Acinetobacter spp., Klebsiella spp. | Aerobic | Sulfonamide antibiotics | Possess sulfonamide hydrolyzing enzymes. nih.gov |

Elucidation of Metabolic Pathways for Sulfonate Degradation

The metabolic pathways for the degradation of aromatic sulfonates are generally divided into upper and lower pathways. researchgate.netnih.gov The upper pathways involve the initial activation and desulfonation of the aromatic ring, leading to the formation of central intermediates. researchgate.netnih.gov The lower pathways then channel these intermediates into core metabolic cycles for complete mineralization. researchgate.netnih.gov

The cleavage of the chemically stable carbon-sulfur (C-S) bond is the key initial step in sulfonate metabolism. Microorganisms have evolved several enzymatic strategies to achieve this. d-nb.infooup.comnih.gov

Three primary mechanisms for desulfonation in aerobic bacteria have been proposed: d-nb.infooup.comnih.govoup.com

Activation of the adjacent carbon: This involves the activation of the carbon atom next to the sulfonate group, often assisted by a thiamine (B1217682) pyrophosphate (TPP) cofactor, leading to the release of sulfite (B76179). d-nb.infooup.comnih.govoup.com

Oxygenolytic desulfonation: This is a common mechanism where an oxygen atom is added to the same carbon atom bearing the sulfonate group, typically through the action of a monooxygenase or dioxygenase. This destabilizes the C-S bond and results in the release of sulfite, a good leaving group. d-nb.infooup.comnih.govoup.com For instance, the degradation of benzene (B151609) 1,3-disulfonate is thought to proceed via a dioxygenolytic desulfonation to form catechol 4-sulfonate. oup.com

Reductive desulfonation: This is a less characterized, formally reductive reaction. d-nb.infooup.comnih.gov

In many cases, the initial attack on the aromatic ring is catalyzed by dioxygenases, which incorporate both atoms of molecular oxygen into the substrate. This can lead to the formation of catechols, which are common intermediates in the degradation of aromatic compounds. nih.gov For example, the degradation of sulfanilic acid proceeds via catechol 4-sulfonic acid. oup.com

Following desulfonation and ring cleavage, the resulting aliphatic intermediates are channeled into central metabolic pathways to be completely oxidized to CO2 and water, or used for biosynthesis. oup.comnih.gov

The degradation of sulfophenylcarboxylates by Comamonas testosteroni KF-1 provides a clear example of this integration. nih.gov The metabolite 4-sulfoacetophenone is converted to 4-sulfophenyl acetate, which is then hydrolyzed to 4-sulfophenol and acetate. nih.gov Acetate can be readily activated to acetyl-CoA and enter the Krebs cycle for energy production and the generation of biosynthetic precursors.

In the degradation of benzene 1,3-disulfonate, the intermediate catechol 4-sulfonate is further metabolized through a modified protocatechuate branch of the β-ketoadipate pathway . oup.com This pathway ultimately leads to intermediates of the Krebs cycle.

The released sulfite from desulfonation reactions can be further oxidized to sulfate (B86663) by sulfite dehydrogenase. researchgate.net This sulfate can then be assimilated by the cell through the sulfate assimilation pathway, which involves activation to adenosine-5'-phosphosulfate (B1198388) (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comnih.gov

Enzymatic Degradation Mechanisms of 2-Phenylethanesulfonate and Related Sulfonates

The key to microbial sulfonate degradation lies in the specific enzymes that catalyze the cleavage of the C-S bond and the subsequent breakdown of the molecule.

Characterization of Sulfonatase and Related Enzyme Classes

The term "sulfonatase" broadly refers to enzymes that cleave sulfonate groups from organic molecules. These enzymes are often monooxygenases or dioxygenases that act on the carbon atom attached to the sulfonate group. d-nb.infooup.com In many aerobic bacteria, the expression of these desulfonative enzymes is induced by the presence of the sulfonate substrate when it serves as a carbon and energy source. d-nb.infooup.comnih.govoup.com Alternatively, their expression can be controlled by a global regulatory network for sulfur scavenging, known as the sulfate starvation induced (SSI) stimulon, when the sulfonate is used solely as a sulfur source. d-nb.infooup.comnih.govoup.com

An important class of enzymes involved in the metabolism of sulfonated compounds are sulfotransferases (SULTs) . nih.govresearchgate.netwikipedia.org These enzymes catalyze the transfer of a sulfonate group from a donor molecule, typically PAPS, to an acceptor molecule. nih.govresearchgate.netwikipedia.orgnih.gov While often associated with the synthesis of sulfated compounds, the reverse reaction or related hydrolytic activities can be relevant in degradation pathways. Structurally, sulfotransferases are globular proteins with a characteristic five-stranded β-sheet at the core of their PAPS-binding and catalytic sites. nih.gov

In the context of LAS degradation by Comamonas testosteroni KF-1, a Baeyer-Villiger monooxygenase (BVMO) and a carboxylester hydrolase have been identified. nih.gov The BVMO, named 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO), converts 4-sulfoacetophenone to 4-sulfophenyl acetate. nih.gov This is followed by the action of 4-sulfophenylacetate esterase, which hydrolyzes the ester to 4-sulfophenol and acetate. nih.gov This demonstrates the recruitment of enzymes from versatile families for the breakdown of xenobiotic sulfonated compounds. nih.gov

The following table details some of the enzymes involved in the degradation of sulfonates and related compounds:

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Organism/System |

| Monooxygenase | 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) | 4-Sulfoacetophenone | 4-Sulfophenyl acetate | Comamonas testosteroni KF-1 |

| Esterase | 4-sulfophenylacetate esterase | 4-Sulfophenyl acetate | 4-Sulfophenol, Acetate | Comamonas testosteroni KF-1 |

| Dioxygenase | Benzene 1,3-disulfonate dioxygenase (postulated) | Benzene 1,3-disulfonate | Catechol 4-sulfonate | Mixed bacterial culture |

| Lyase | Sulfoacetaldehyde acetyltransferase (EC 4.4.1.12) | Sulfoacetaldehyde | Acetate, Sulfite | Various bacteria |

| Sulfotransferase | Aryl sulfotransferase | Aryl compounds, PAPS | Sulfated aryl compounds | Pleurotus ostreatus |

Enzyme Kinetics and Substrate Specificity Studies

The enzymatic breakdown of this compound is primarily accomplished by a class of enzymes known as arylsulfonate monooxygenases. These are typically two-component flavin-dependent monooxygenase systems, which have been identified in various bacteria capable of utilizing organosulfonates as a sulfur source. A well-studied example is the SsuD/SsuE system from Pseudomonas putida S-313.

The SsuE component is an NAD(P)H-dependent FMN reductase that provides reduced flavin (FMNH2) to the monooxygenase component, SsuD. The SsuD enzyme then catalyzes the oxygen-dependent cleavage of the carbon-sulfur bond in arylsulfonates, leading to the formation of the corresponding phenol (B47542) and sulfite. While detailed kinetic data specifically for this compound are limited in the available literature, studies on homologous enzymes and related substrates provide significant insights into their kinetic behavior and substrate preferences.

Research on arylsulfatases from various microbial sources, such as Pseudomonas aeruginosa, has determined kinetic parameters for synthetic substrates like 4-nitrocatecholsulfate, revealing key enzymatic properties. For instance, the arylsulfatase from P. aeruginosa PAO1 was purified and characterized, showing a specific activity that is repressed by the presence of sulfate or cysteine in the growth medium. d-nb.info

The substrate specificity of these desulfonating enzymes can be broad. For example, the SsuD/SsuE system of Pseudomonas putida S-313 is capable of acting on a variety of aromatic sulfonates. nih.gov Similarly, other two-component flavin-dependent monooxygenases, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH) from Pseudomonas aeruginosa, have been shown to oxidize a range of phenolic compounds. uniprot.org This suggests that the enzyme responsible for this compound degradation likely also accepts a range of structurally similar arylsulfonates.

Interactive Table: Kinetic Parameters of Related Sulfonate-Metabolizing Enzymes Below is a summary of kinetic data for enzymes that are representative of those involved in sulfonate metabolism. Note that specific values for this compound are not extensively documented; the data presented are for analogous substrates and enzymes.

| Enzyme/System | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Arylsulfatase (AtsA) | Pseudomonas aeruginosa PAO1 | 4-Nitrocatecholsulfate | 105 | Not specified | d-nb.info |

| Arylsulfatase-C (slow form) | Human Fibroblasts | Fluorogenic substrate | 228 | Not specified | nih.gov |

| Arylsulfatase-C (fast form) | Human Fibroblasts | Fluorogenic substrate | 86.7 | Not specified | nih.gov |

| Alkanesulfonate Monooxygenase (AtsK) | Pseudomonas putida S-313 | Hexyl sulfate | 40 | Not specified | sigmaaldrich.com |

| Alkanesulfonate Monooxygenase (AtsK) | Pseudomonas putida S-313 | Sodium Dodecyl Sulfate (SDS) | 34 | Not specified | sigmaaldrich.com |

Structural Biology and Mechanistic Insights of Sulfonate-Transforming Enzymes

The three-dimensional structures of sulfonate-transforming enzymes, particularly the two-component flavin-dependent monooxygenases, have been elucidated through X-ray crystallography of homologous proteins. These studies provide a foundational understanding of the catalytic mechanism at a molecular level.

A key example is the crystal structure of the alkanesulfonate monooxygenase SsuD from Escherichia coli. nih.gov The structure reveals that the enzyme is a homotetramer, with each subunit adopting a TIM-barrel fold. This structural motif is common among this class of enzymes. The active site is located at the C-terminal end of the β-barrel. Structural analyses of SsuD and its homologs, like MsuD from Pseudomonas fluorescens, have identified key regions involved in binding the flavin cofactor and the sulfonate substrate. nih.govnih.gov

The catalytic mechanism of these two-component monooxygenases involves a series of coordinated steps. nih.govnih.gov

Flavin Reduction: The reductase component (e.g., SsuE) utilizes NAD(P)H to reduce FMN to FMNH2.

Flavin Transfer: The reduced flavin is then transferred to the monooxygenase component (e.g., SsuD). The mechanism of this transfer can involve either free diffusion or direct protein-protein interactions. nih.gov

Oxygen Activation: Within the SsuD active site, the FMNH2 reacts with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. researchgate.net

Substrate Attack and C-S Bond Cleavage: This peroxyflavin intermediate is the key oxidizing species that attacks the carbon atom of the C-S bond in the sulfonate substrate. This leads to the cleavage of the bond and the formation of the corresponding aldehyde (in the case of alkanesulfonates) or phenol (in the case of arylsulfonates) and the release of sulfite (SO32-).

Product Release and Enzyme Regeneration: Following the reaction, the products are released, and the oxidized flavin (FMN) is regenerated within the monooxygenase, which can then be released to be reduced again by the reductase component.

Structural studies of MsuD have shown that the protein's C-terminus plays a crucial role in stabilizing the tetrameric structure and in forming part of the sulfonate-binding site. nih.gov Although a crystal structure of an enzyme in complex with this compound is not yet available, docking studies with related enzymes suggest that the aromatic ring of the substrate would be positioned within a hydrophobic pocket in the active site, with the sulfonate group interacting with conserved polar or charged residues that facilitate its proper orientation for the nucleophilic attack by the peroxyflavin intermediate.

Interactive Table: Structural Features of Representative Sulfonate Monooxygenases

| Enzyme | Organism | PDB ID (if available) | Quaternary Structure | Fold | Key Active Site Features | Reference |

| Alkanesulfonate Monooxygenase (SsuD) | Escherichia coli | 1M41 | Homotetramer | TIM-barrel | Flavin and substrate binding sites at the C-terminal end of the barrel. | nih.gov |

| Alkanesulfonate Monooxygenase (MsuD) | Pseudomonas fluorescens | 6V5W | Homotetramer | TIM-barrel | C-terminus involved in tetramer stabilization and sulfonate binding. | nih.gov |

Environmental Biodegradation and Bioremediation of 2 Phenylethanesulfonate

Assessment of Biodegradation Potential in Diverse Environmental Matrices

The potential for 2-Phenylethanesulfonate to be biodegraded exists in environments such as soil, water, and sediment where microbial communities are present. The structure of this compound suggests that its degradation would involve the cleavage of the carbon-sulfur bond and the breakdown of the aromatic ring, processes known to be carried out by various bacteria and fungi.

The degradation of organic compounds like this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies often differ significantly. nih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms typically employ oxygenase enzymes to initiate the breakdown of aromatic compounds. The degradation of the alkylbenzene portion of similar molecules often starts with the oxidation of the alkyl chain, followed by the opening of the aromatic ring. researchgate.net For sulfonated aromatics, a key step is the desulfonation, where the sulfonate group is removed, making the rest of the molecule more amenable to degradation. Aerobic pathways are generally more rapid and lead to more complete mineralization (conversion to carbon dioxide and water) of organic pollutants. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the breakdown of this compound is expected to be slower and may proceed through different intermediates. nih.gov In the absence of oxygen, other electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide are utilized by microorganisms. The initial steps in the anaerobic degradation of aromatic compounds can involve carboxylation or reduction of the aromatic ring before its cleavage. While some sulfonated compounds are known to be resistant to anaerobic breakdown, studies on similar structures like linear alkylbenzene sulfonates (LAS) have shown that biodegradation can occur under methanogenic conditions. nih.gov

The rate at which this compound is biodegraded is heavily influenced by various biogeochemical factors. nih.gov These factors can either enhance or inhibit microbial activity and, consequently, the degradation process.

| Factor | Influence on Biodegradation |

| pH | Affects enzyme activity and the solubility and availability of the compound. Most degrading microorganisms have an optimal pH range for growth and metabolic activity. |

| Temperature | Influences microbial growth rates and enzyme kinetics. Generally, higher temperatures (within the optimal range for the specific microbes) lead to faster degradation. |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and the synthesis of degradative enzymes. |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. The presence of oxygen generally leads to faster and more complete degradation. nih.gov |

| Presence of Co-contaminants | Other pollutants in the environment can either inhibit the degradation of this compound through toxicity to microorganisms or, in some cases, enhance it by inducing the production of relevant degradative enzymes (co-metabolism). |

| Sorption | The binding of this compound to soil and sediment particles can reduce its bioavailability to microorganisms, thereby slowing down its degradation. nih.govnih.gov |

Development and Optimization of Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. ucdavis.edu For sites contaminated with this compound, several strategies can be employed to enhance its removal.

When the indigenous microbial population at a contaminated site is insufficient or lacks the specific capability to degrade this compound effectively, bioaugmentation and biostimulation can be applied. nih.gov

Bioaugmentation involves the introduction of specific, pre-selected microorganisms or microbial consortia with a proven ability to degrade the target contaminant. nih.govucdavis.edu This approach can be particularly useful if the native microbial community is not adapted to degrade this compound. Studies on other pollutants have shown that bioaugmentation can lead to more rapid and efficient removal compared to relying solely on the indigenous population. nih.govresearchgate.net

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the existing native microbial population by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. nih.govucdavis.edu This is often a more cost-effective approach if the indigenous microorganisms already possess the necessary degradative genes.

The choice between bioaugmentation and biostimulation, or a combination of both, depends on a thorough assessment of the contaminated site, including the characteristics of the contaminant and the capabilities of the native microbial community. nih.gov

A more advanced bioremediation strategy involves the design and application of engineered microbial consortia. mdpi.comresearchgate.net These are artificially constructed communities of two or more microbial species that work together to achieve a specific goal, in this case, the complete and efficient degradation of this compound. nih.govnih.gov

The rationale behind using a consortium is that different microbial species can perform different steps in the degradation pathway, a concept known as metabolic division of labor. researchgate.net For instance, one species might be highly efficient at the initial desulfonation of this compound, while another might specialize in degrading the resulting phenyl-containing intermediate. This can lead to a more robust and efficient degradation process than what can be achieved by a single microbial species. mdpi.comresearchgate.net The design of such consortia can be approached through "bottom-up" engineering, where well-characterized strains are combined, or "top-down" approaches that involve enriching and manipulating natural consortia. mdpi.comresearchgate.net

Environmental Fate and Transport Modeling of this compound

Environmental fate and transport modeling is a crucial tool for predicting the movement and persistence of contaminants like this compound in the environment. cdc.gov These models integrate information on the compound's physical and chemical properties with environmental characteristics to simulate its distribution in air, water, and soil. epa.gov

For this compound, a fate and transport model would consider factors such as:

Water solubility: Influences its movement with water flow.

Sorption to soil and sediment: Affects its mobility and bioavailability. ny.gov

Biodegradation rates: Determines its persistence in different environmental compartments.

By simulating these processes, models can help in assessing the potential for exposure, predicting the long-term behavior of the contaminant, and designing effective remediation strategies. taftlaw.com For instance, modeling could help determine the extent of a contaminant plume in groundwater and evaluate the potential effectiveness of a proposed bioremediation plan.

Advanced Analytical Methodologies for 2 Phenylethanesulfonate Research

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of analyzing complex mixtures, and its application to 2-phenylethanesulfonate research involves highly efficient separation techniques to isolate the analyte from interfering matrix components.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile, polar compounds like this compound. youtube.comyoutube.com The separation is typically achieved on reversed-phase columns, such as C8 or C18, where a polar mobile phase is used. scielo.brresearchgate.net For sulfonated aromatics, the mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. oup.comnih.gov

To enhance retention and improve peak shape for strongly acidic compounds like sulfonates, ion-pair chromatography is a common strategy. nih.gov This involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, increasing its affinity for the non-polar stationary phase. nih.gov Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent retention and selectivity for ionic compounds without the need for ion-pairing reagents. helixchrom.com

Detection in HPLC can be accomplished using various advanced detectors. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For aromatic compounds like this compound, UV detection is effective, typically monitored at a wavelength around 210-225 nm. scielo.broup.com Fluorescence detection can also be employed if the compound or its derivative is fluorescent, offering higher sensitivity and selectivity. scielo.br

| Parameter | Typical Conditions for Aromatic Sulfonate Analysis | Source(s) |

| Stationary Phase (Column) | Reversed-Phase C8, C18; Mixed-Mode | scielo.brhelixchrom.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | scielo.broup.com |

| Additives | Buffers (e.g., Ammonium Acetate), Ion-Pairing Reagents, Acids (e.g., Formic Acid) | nih.govnih.govupce.cz |

| Detection | UV/PDA (210-225 nm), Fluorescence, Mass Spectrometry (MS) | scielo.broup.comhelixchrom.com |

| Flow Rate | 0.5 - 1.0 mL/min | oup.comnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. researchgate.net However, this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, a crucial prerequisite is chemical derivatization to convert the polar sulfonate group into a more volatile and thermally stable entity. weber.huchromatography-online.org

The primary goal of derivatization is to replace the active, polar hydrogen of the sulfonic acid group with a non-polar functional group, thereby reducing the compound's boiling point. weber.hu Common derivatization strategies that could be applied include:

Alkylation: This process converts the sulfonic acid into a sulfonate ester. Reagents like pentafluorobenzyl bromide (PFBBr) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used to form volatile derivatives. gcms.cznih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. gcms.cz

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar stationary phase. gcms.cz Detection can be performed using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or more selective detectors like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. gwdg.de

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern analytical research, providing detailed information on molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and specificity. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds like this compound in complex matrices. ut.eemdpi.com This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net

In LC-MS/MS, compounds eluting from the HPLC column are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov ESI is particularly well-suited for polar molecules like sulfonates, often operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. upce.cz

Tandem MS (MS/MS) involves multiple stages of mass analysis. A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, particularly when operated in Selected Reaction Monitoring (SRM) mode, drastically reduces background noise and allows for highly selective and sensitive quantification, with detection limits often reaching the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. researchgate.netnih.govnih.gov A characteristic fragment for aromatic sulfonates is the SO₃⁻ radical ion, which can serve as a marker for screening purposes. nih.govacs.org

| Parameter | Typical Conditions for Aromatic Sulfonate Analysis | Source(s) |

| Separation | Reversed-Phase HPLC (C8 or C18) | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), negative mode | nih.govupce.cz |

| MS Mode | Tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion | [M-H]⁻ | upce.cz |

| Product Ions | Compound-specific fragments (e.g., SO₃⁻) | nih.govacs.org |

| Detection Limits | ng/L to µg/L range (ppt to ppb) | nih.govnih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with extremely high sensitivity. at-spectrosc.comresearchgate.net For this compound, ICP-MS is not used to analyze the intact molecule but rather to quantify its total sulfur content. This can be crucial in studies requiring a sulfur mass balance or in speciation analysis when coupled with a separation technique like HPLC (HPLC-ICP-MS).

The analysis of sulfur by ICP-MS presents unique challenges. spectroscopyonline.com Firstly, sulfur has a high first ionization potential, leading to lower sensitivity compared to easily ionized elements. spectroscopyonline.com Secondly, its most abundant isotope, ³²S, suffers from severe polyatomic interferences, primarily from diatomic oxygen (¹⁶O₂⁺) which has the same nominal mass. spectroscopyonline.com

Modern ICP-MS instruments, particularly triple quadrupole systems (ICP-MS/MS), overcome these interferences using a collision/reaction cell (CRC). researchgate.netnih.gov By introducing a reaction gas like oxygen into the cell, the sulfur ions (³²S⁺) can be chemically reacted to form an oxide ion (e.g., ³²S¹⁶O⁺), which is detected at a different mass-to-charge ratio (m/z 48). nih.govnoaa.gov The interferences are unreactive or react differently, allowing for the clear, interference-free quantification of sulfur at trace levels. spectroscopyonline.comnoaa.gov

| Sulfur Isotope | Natural Abundance (%) | Major Polyatomic Interferences (at same m/z) |

| ³²S | 94.99 | ¹⁶O₂⁺, ¹⁴N¹⁸O⁺ |

| ³³S | 0.75 | ¹⁶O¹⁷O⁺ |

| ³⁴S | 4.25 | ¹⁶O¹⁸O⁺, ³⁶Ar (from plasma gas) |

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analysis that separates ions based on the time it takes them to travel through a field-free drift tube. scripps.edu Its primary advantage is its ability to provide high-resolution and highly accurate mass measurements, which is invaluable for determining the precise elemental composition of an analyte. spectroscopyonline.comaps.orgnih.gov

When coupled with LC (LC-TOF-MS), this technique is a powerful tool for identifying unknown compounds, such as metabolites or degradation products of this compound. By measuring the mass of a molecule with high accuracy (typically to within 5 parts-per-million, ppm), its elemental formula can be confidently determined. nih.gov High-resolution TOF-MS can distinguish between ions of very similar nominal mass, such as isomers or compounds containing different combinations of isotopes. nih.gov

For instance, high-resolution analysis can resolve the isotopic pattern of a molecule containing sulfur and potentially chlorine or bromine, allowing for unambiguous identification of halogenated byproducts. nih.gov This capability is critical in "suspect screening" and non-target analysis, where researchers are looking for a wide range of potential contaminants in environmental or biological samples without having authentic standards for all of them. nih.gov

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are indispensable for probing the molecular structure of this compound and its interactions with other molecules. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two powerful techniques that provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques. The expected chemical shifts in a ¹H NMR spectrum are influenced by the electron-withdrawing sulfonate group and the aromatic phenyl ring. The protons on the ethyl chain adjacent to the sulfonate group would appear at a lower field (higher chemical shift) compared to those closer to the phenyl group. The aromatic protons would typically appear in the range of 7-8 ppm, and their splitting pattern would depend on the substitution pattern of the phenyl ring.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide further structural confirmation. researchgate.net COSY experiments would reveal the coupling between adjacent protons in the ethyl chain, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the carbon skeleton of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.4 | 125 - 130 |

| Benzylic CH₂ | ~ 3.0 | ~ 35 |

| CH₂-SO₃⁻ | ~ 3.2 | ~ 55 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational frequencies of the bonds within the molecule, providing a characteristic "fingerprint."

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonate group (S=O stretches) in the region of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the ethyl chain would appear around 2950-2850 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonate (S=O) | Asymmetric Stretch | 1250 - 1150 |

| Sulfonate (S=O) | Symmetric Stretch | 1070 - 1030 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

Advanced Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The accurate analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) requires efficient sample preparation and extraction techniques. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two commonly employed techniques. In LLE, this compound can be partitioned between two immiscible liquids based on its solubility. Due to its polar sulfonate group, it would typically be extracted from an organic solvent into an aqueous phase, or its partitioning could be manipulated by adjusting the pH.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample would be loaded onto the cartridge, and the non-polar phenyl group would interact with the stationary phase. Interfering polar compounds would be washed away, and then the this compound could be eluted with a suitable organic solvent. Ion-exchange SPE could also be a viable option, targeting the negatively charged sulfonate group.

Recent advancements in sample preparation include the development of automated systems that improve reproducibility and throughput. Furthermore, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are gaining popularity for the extraction of a wide range of analytes from various matrices and could potentially be adapted for this compound analysis.

Table 3: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, low cost. | Can be time-consuming, requires large solvent volumes, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase. | High selectivity, high recovery, easily automated. | Can be more expensive than LLE. |

| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive SPE. | Fast, easy, low solvent usage. | Method development may be required for specific analytes. |

Computational Chemistry and Molecular Modeling of 2 Phenylethanesulfonate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, which are based on the fundamental principles of quantum physics, are employed to describe the electronic structure of molecules with high accuracy. These methods are crucial for understanding the intrinsic properties of 2-phenylethanesulfonate, such as its charge distribution, orbital energies, and reactivity, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a powerful tool for elucidating complex reaction mechanisms.

In the study of sulfonated compounds, DFT has been instrumental in mapping out entire reaction pathways. For instance, research on the degradation of 6:2 fluorotelomer sulfonate initiated by hydroxyl radicals used DFT calculations to identify optimal reaction pathways by comparing the rate constants calculated from transition-state theory. This computational approach successfully predicted the transformation products and elucidated the critical steps of the reaction, such as the generation of alkoxyl radicals leading to C-C bond cleavage. The validity of the computationally derived pathways was subsequently confirmed by experimental data, showcasing the predictive power of DFT.

For this compound, DFT could be similarly applied to investigate its reactivity and degradation pathways. By modeling its interaction with various reactants (e.g., radicals, enzymes), researchers could predict potential metabolites, understand the energetics of different reaction routes, and identify the transition states involved. Such studies are vital for assessing the environmental fate and metabolic stability of the compound.

Table 1: Representative DFT Functionals and Basis Sets for Sulfonate Research

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and frequency calculations of sulfonamides. |

| PW91 | cc-pVTZ | Conformational analysis and energy calculations of phenylethyl structures. |

| M06-2X | def2-TZVP | Calculation of reaction barriers and transition states in degradation pathways. |

This table is illustrative and the choice of functional and basis set is highly dependent on the specific system and property being investigated.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate determinations of molecular energy and structure.

Studies comparing ab initio methods with DFT for structurally similar molecules, like 2-phenylethanol (B73330), have been conducted to assess their performance. For neutral conformers, certain DFT functionals perform exceptionally well compared to MP2. However, for charged species (cations), significant discrepancies can arise, indicating that high-level ab initio theory may be necessary to accurately describe the potential energy surface of such systems.

For this compound, high-accuracy ab initio methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could be used to calculate precise thermochemical data, such as its heat of formation. This information is fundamental for understanding its stability and is crucial for kinetic modeling of its reactions. While computationally expensive, these methods serve as a benchmark for validating the accuracy of more cost-effective approaches like DFT.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, it is often too computationally intensive for studying large systems or long-timescale phenomena. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical mechanics and simplified force fields to model molecular behavior. These techniques are essential for exploring the conformational landscape and dynamic interactions of this compound.

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers between them.

Similarly, MD simulations of this compound in aqueous solution could reveal its solvation structure and preferred conformations. By analyzing the trajectory of the simulation, one can understand the dynamic interplay of intramolecular forces (e.g., rotation around single bonds) and intermolecular interactions with solvent molecules (e.g., hydrogen bonding with water), which collectively determine its behavior in a biological environment. For the analogous compound taurine, MD simulations have been used to study its effect on the conformational characteristics of peptides in solution, showing that taurine can sustain specific interactions, such as aromatic-aromatic interactions, for longer periods. aip.org

Many of the biological effects of small molecules are initiated by their binding to a specific protein, often an enzyme or a receptor. Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein target. This method is crucial for understanding the molecular basis of interaction and for designing new molecules with enhanced activity.

Molecular docking and subsequent MD simulations have been successfully applied to study the interaction of the analogous sulfonate-containing molecule, taurine, with protein targets like Sirtuin1 (SIRT1) and the insulin receptor. nih.govresearchgate.netnih.gov In the case of SIRT1, docking studies predicted a stable binding mode for taurine within a specific pocket of the enzyme, an interaction that was further validated by MD simulations and in vitro experiments showing that taurine acts as an activator of the enzyme. nih.govresearchgate.net

For this compound, docking could be used to explore its potential interactions with various enzymes. For example, it could be docked into the active site of taurine-metabolizing enzymes like taurine:alpha-ketoglutarate dioxygenase (TauD) to investigate if it could act as a substrate or an inhibitor. ebi.ac.uk Such studies would involve placing the this compound molecule into the enzyme's binding site in various positions and scoring the resulting complexes based on factors like intermolecular forces and geometric complementarity. The results can generate hypotheses about its biological targets and mechanism of action.

Table 2: Key Amino Acid Residues in Taurine-Protein Interactions Identified by Docking/MD

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Sirtuin1 (SIRT1) | Gln345, Ser442, Val445 | Hydrogen Bonding, van der Waals | researchgate.net |

| Insulin Receptor | Multiple pockets identified | High-affinity binding | nih.gov |

| TauD Enzyme | His99, Asp101, His255 (Iron coordination) | Substrate positioning near Fe(II) center | ebi.ac.uk |

This table presents findings for the analogous molecule taurine to illustrate the type of data obtained from docking and MD studies.

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics combines computer and information science to address problems in chemistry. It involves the storage, retrieval, and analysis of chemical information, enabling data-driven approaches to discovery. For this compound, these methods can be used to predict properties, identify relationships between structure and activity, and mine large datasets for new insights.

One of the most established data-driven methods is Quantitative Structure-Activity Relationship (QSAR) modeling. wikipedia.org QSAR attempts to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This is achieved by calculating numerical descriptors that represent the physicochemical properties of the molecules (e.g., size, lipophilicity, electronic properties) and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. wikipedia.org

QSAR studies have been widely performed on various classes of sulfonamides to model activities such as carbonic anhydrase inhibition and antidiabetic potential. nih.govmedwinpublishers.com For instance, a QSAR model for sulfonamide inhibitors of carbonic anhydrase II was developed using descriptors derived from DFT calculations, resulting in a model with good predictive power. nih.gov

If a dataset of this compound derivatives with measured biological activity were available, a similar QSAR study could be undertaken. The process would involve:

Data Collection: Assembling a database of this compound analogues and their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to create a predictive model.

Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its creation.

Such a model could then be used to predict the activity of novel, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Computational Prediction of Biological Activities and Degradation Pathways

Computational models provide a theoretical framework for predicting how this compound interacts with biological systems and how it is broken down in the environment. These predictions are often based on knowledge from structurally similar and more extensively studied compounds, such as Linear Alkylbenzene Sulfonates (LAS).

Biological Activity Prediction:

The biological activity of surfactant molecules like this compound is frequently assessed in terms of their aquatic toxicity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are the primary computational tools used for these predictions. These models establish a mathematical relationship between the chemical structure of a compound and its biological effect. For mixed surfactant systems, QSAR equations have been developed to predict acute aquatic toxicity, often expressed as the pEC50 value (the negative logarithm of the concentration causing a 50% effect). researchgate.net These models typically use descriptors like the logarithm of the octanol/water partition coefficient (log P), which quantifies a compound's hydrophobicity, to predict its potential for polar narcosis, a common mechanism of toxicity for industrial chemicals. researchgate.net

Table 1: Key Molecular Descriptors in QSAR/QSPR Models for Predicting Aquatic Toxicity

| Descriptor | Description | Relevance to Biological Activity Prediction |

| log P | Logarithm of the octanol-water partition coefficient. | Measures the hydrophobicity of a molecule, which influences its accumulation in biological membranes and its potential to cause toxicity through mechanisms like polar narcosis. |

| pC20 | Negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m. | Relates to the surface activity of the molecule, a key property of surfactants that can disrupt cell membranes. |

| ΔG°mic | Standard free energy of micellization. | Indicates the spontaneity of micelle formation, which can influence the compound's interaction with biological systems. |

| Amin | Minimum surface area per molecule at the air-water interface. | Provides information about the molecular size and packing at interfaces, which can affect membrane interactions. |

This table is generated based on principles of QSAR/QSPR modeling for surfactants.

Degradation Pathway Prediction:

The environmental fate of this compound is determined by its susceptibility to biodegradation. Computational pathway prediction systems can forecast the metabolic routes by which microorganisms break down this compound. For LAS, the primary aerobic degradation pathway is well-established and serves as a robust model for this compound. hibiscuspublisher.com

The predicted aerobic degradation of this compound begins with the oxidation of its ethyl side chain. The process involves a sequence of enzymatic attacks:

ω-Oxidation: The terminal methyl group of the ethyl chain is oxidized to a carboxylic acid.

β-Oxidation: The resulting alkyl chain is progressively shortened by the removal of two-carbon units. nih.govresearchgate.net

Desulfonation and Ring Cleavage: Once the side chain is sufficiently shortened, the sulfonate group is removed from the benzene (B151609) ring, followed by the cleavage of the aromatic ring itself. hibiscuspublisher.com

This process leads to the formation of intermediates known as Sulfophenylcarboxylic acids (SPCs). nih.gov The complete degradation of the molecule results in the formation of carbon dioxide, water, and sulfate (B86663). hibiscuspublisher.comnih.gov Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) use a set of generalized enzyme reaction rules to systematically generate all possible biochemical reactions, allowing for the prediction of novel biodegradation pathways for xenobiotics. nih.govepfl.chepfl.ch

Table 2: Predicted Intermediates in the Aerobic Biodegradation of this compound

| Compound Name | Chemical Formula | Role in Pathway |

| This compound | C₈H₉SO₃⁻ | Parent Compound |

| 2-(Sulfophenyl)acetic acid | C₈H₇SO₅⁻ | Intermediate after ω-oxidation of the ethyl group. |

| Sulfobenzoic acid | C₇H₅SO₅⁻ | Intermediate after β-oxidation and desulfonation. |

| Catechol | C₆H₆O₂ | Intermediate after benzene ring cleavage. |

This table represents a simplified, predicted degradation pathway based on established mechanisms for Linear Alkylbenzene Sulfonates.

Machine Learning Algorithms for Structure-Property Relationship Analysis

Machine learning (ML) has emerged as a powerful tool in computational chemistry for developing sophisticated models that can predict the properties and behavior of chemicals with high accuracy. mdpi.com Unlike traditional QSAR models that often rely on linear regressions, ML algorithms can capture complex, non-linear relationships between a molecule's features and its activity or fate. mdpi.com

For compounds like this compound, ML models can be trained on large datasets of related aromatic and sulfonated compounds to predict key properties. These models utilize a wide range of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties.

Modeling Approaches:

Several machine learning algorithms are employed to build predictive models for environmental fate and toxicity:

Decision Tree Forests (DTF) and Boosted Decision Trees (DTB): These are ensemble methods that combine multiple decision trees to improve predictive performance and robustness. They have been successfully used to create QSAR models for predicting the reproductive toxicity of diverse chemicals. nih.gov

Random Forest (RF): This algorithm, another ensemble method, has proven effective in predicting the bioaccessibility of aromatic hydrocarbons in food, demonstrating high performance with R² values up to 0.987. nih.gov

Gradient Boosting Regression Trees (GBRT): This method is identified as a highly accurate approach for predicting the root concentration factor (a measure of bioavailability) of aromatic contaminants in plants, as it excels at capturing complex, non-linear relationships. mdpi.com

Generalized Additive Models (GAM): These models have shown strong performance in predicting the properties and environmental fate of carbon and phosphorus in hydrochar, outperforming other models with a correlation coefficient of 0.86. researchgate.net

Table 3: Application of Machine Learning in Predicting Chemical Properties

| Machine Learning Algorithm | Predicted Property/Endpoint | Typical Performance Metric | Research Context |

| Decision Tree Forest (DTF) | Reproductive Toxicity (pLOAEL) | R² = 0.856 (Test Set) | Regulatory safety assessment of chemicals. nih.gov |

| Decision Tree Boost (DTB) | Reproductive Toxicity (pLOAEL) | R² = 0.945 (Test Set) | Regulatory safety assessment of chemicals. nih.gov |

| Random Forest (RF) | Bioaccessibility of Aromatic Hydrocarbons | R² = 0.987 | Food safety and health risk assessment. nih.gov |

| Gradient Boosting Regression Trees (GBRT) | Bioavailability in Plant Roots (logRCF) | High Predictive Performance | Environmental fate of aromatic contaminants. mdpi.com |

| Generalized Additive Model (GAM) | Hydrochar Properties (C stability, P availability) | Correlation Coefficient = 0.86 | Agro-environmental applications. researchgate.net |

These computational and machine learning approaches are indispensable for the environmental risk assessment of chemicals like this compound. They provide a means to screen for potential biological activities and predict environmental persistence, guiding further experimental research and informing regulatory decisions in the absence of comprehensive empirical data.

Future Directions and Interdisciplinary Research for 2 Phenylethanesulfonate

Integration of Multi-Omics Technologies in Microbial Ecology Studies

The degradation of sulfonated compounds, including aromatic sulfonates, is a key microbial process in the environment. Understanding the intricate interactions within microbial communities that facilitate the breakdown of compounds like 2-phenylethanesulfonate is crucial. Future research will increasingly rely on the integration of multi-omics technologies to unravel these complex systems.

Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of microbial functions and interactions. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov For instance, metagenomic analysis of microbial consortia from environments contaminated with sulfonates can reveal the genetic potential for degradation pathways. nih.govnih.gov By identifying genes encoding for enzymes like desulfonases, researchers can pinpoint the key microbial players and the specific biochemical steps involved in the breakdown of this compound.

Transcriptomic and proteomic analyses can then provide a more dynamic picture by showing which genes are actively being expressed and which proteins are being produced in response to the presence of this compound. redalyc.orgfrontiersin.orgnih.gov This can help in understanding the regulatory networks and metabolic fluxes within the microbial community. Metabolomics, the large-scale study of small molecules, can identify the intermediate products of degradation, providing direct evidence of the metabolic pathways at play. nih.gov

The application of these technologies can lead to the discovery of novel enzymes and metabolic pathways for sulfonate degradation. For example, a study on a model soil consortium demonstrated how different microbial members express specific enzymes at various stages of chitin (B13524) breakdown, illustrating a division of labor that could be analogous to the degradation of complex sulfonates. nih.gov

Table 1: Potential Multi-Omics Approaches for Studying this compound Degradation

| Omics Technology | Research Question | Potential Findings |

| Metagenomics | Which microorganisms in a community have the genetic potential to degrade this compound? | Identification of genes encoding for sulfonate monooxygenases and other desulfonating enzymes. |

| Transcriptomics | Which degradation pathways are actively being used by the microbial community in the presence of this compound? | Quantification of mRNA transcripts of genes involved in sulfonate metabolism, indicating active pathways. |

| Proteomics | What are the key enzymes and proteins involved in the breakdown of this compound? | Identification and quantification of proteins such as desulfonases and transporters that are upregulated. |

| Metabolomics | What are the intermediate and final products of this compound biodegradation? | Detection of metabolic intermediates, confirming the degradation pathway and identifying potential dead-end products. |

This table is illustrative and based on general multi-omics applications in microbial ecology. Specific findings for this compound would require dedicated research.

Development of Novel Biocatalysts for Sustainable Chemical Transformations

The cleavage of the carbon-sulfur (C-S) bond in organosulfonates is a challenging chemical transformation. Biocatalysts, in the form of whole microbial cells or isolated enzymes, offer a green and sustainable alternative to traditional chemical methods. Future research will focus on the discovery, characterization, and engineering of novel biocatalysts for the specific transformation of compounds like this compound.

The desulfonation of aromatic sulfonates can proceed through several microbial mechanisms, often involving oxygenases that destabilize the C-S bond, leading to the release of sulfite (B76179). nih.govnih.gov The enzymes responsible for these reactions, such as sulfonate monooxygenases, are of great interest for biocatalytic applications. Research into the enzymatic degradation of other sulfonated compounds has identified enzymes capable of breaking down these persistent molecules. nih.govresearchgate.net

Genetic and protein engineering techniques can be employed to improve the efficiency, stability, and substrate specificity of these enzymes. For instance, site-directed mutagenesis could be used to alter the active site of a known sulfonate monooxygenase to better accommodate the this compound molecule. Furthermore, the development of "suicidal" genetically engineered microorganisms could offer a controlled and safe application of biocatalysts in various environments. epa.gov

Table 2: Potential Biocatalysts and Engineering Strategies for this compound Transformation

| Biocatalyst Type | Potential Source Organism | Engineering Strategy | Desired Outcome |

| Whole-cell biocatalyst | Pseudomonas sp., Rhodococcus sp. | Metabolic pathway engineering. | Enhanced uptake and complete mineralization of this compound. |

| Isolated Enzyme | Sulfonate monooxygenase | Protein engineering (e.g., directed evolution). | Increased catalytic efficiency and stability for industrial applications. |

| Engineered Microbe | E. coli expressing a novel desulfonase | Gene optimization and co-factor regeneration systems. | High-level production of the biocatalyst for large-scale use. |

This table presents potential strategies based on existing knowledge of biocatalysis for sulfonated compounds. The development of specific biocatalysts for this compound is a future research goal.

Advanced Strategies for Environmental Remediation and Pollution Control

Aromatic sulfonates can be persistent environmental pollutants, and the development of effective remediation strategies is crucial. Future research in this area will likely focus on integrated approaches that combine biological and chemical methods for the efficient removal of this compound from contaminated environments.

Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach. nih.govnih.gov The use of microbial consortia, which can exhibit synergistic degradation capabilities, is often more effective than single-strain applications. nih.govmdpi.com For instance, a fungal-bacterial consortium has been shown to be effective in degrading polycyclic aromatic hydrocarbons (PAHs), a class of compounds with structural similarities to the phenyl group of this compound. nih.gov

In addition to bioremediation, advanced oxidation processes (AOPs) are powerful techniques for the degradation of recalcitrant organic pollutants. nih.govnih.govhristov.comresearchgate.netresearchgate.net AOPs generate highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic compounds. researchgate.nethristov.com The combination of AOPs as a pre-treatment to break down the complex structure of this compound, followed by bioremediation to mineralize the resulting smaller molecules, could be a highly effective strategy.

Table 3: Comparison of Potential Remediation Strategies for this compound

| Remediation Strategy | Principle | Advantages | Challenges |

| Bioremediation | Use of microorganisms to degrade the contaminant. | Cost-effective, environmentally friendly. | Slow degradation rates, potential for incomplete mineralization. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for chemical oxidation. | Rapid degradation, effective for recalcitrant compounds. | High energy consumption, potential formation of toxic byproducts. |

| Integrated AOP-Bioremediation | AOPs as a pre-treatment followed by biological degradation. | Combines the speed of AOPs with the thoroughness of bioremediation. | Optimization of process integration, cost. |

This table provides a general comparison of remediation strategies. The optimal approach for this compound would depend on the specific contamination scenario.

Emerging Trends in Analytical Chemistry and Computational Science for Sulfonate Research

Advancements in analytical and computational tools are fundamental to driving future research on this compound. The development of more sensitive and selective analytical methods is essential for detecting and quantifying this compound and its metabolites in complex environmental matrices.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sulfonated compounds. nih.govnih.govresearchgate.netnews-medical.netnih.gov Future developments will likely focus on improving the separation of isomers and increasing sensitivity to detect trace levels of contamination. nih.govnih.govresearchgate.netacs.org Other emerging techniques, such as high-resolution mass spectrometry, can aid in the identification of unknown degradation products. creative-biolabs.com

Computational science offers powerful tools for predicting the fate and behavior of compounds like this compound. In silico models can be used to predict the metabolic pathways of xenobiotics, including sulfated compounds. nih.govnih.govcreative-biolabs.comfrontiersin.org These predictive tools can guide experimental work by identifying likely metabolites and the enzymes responsible for their formation. frontiersin.org Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity and potential toxicity of sulfonated compounds based on their chemical structure.

Table 4: Emerging Analytical and Computational Tools for Sulfonate Research

| Tool/Technique | Application for this compound Research | Potential Impact |

| High-Resolution Mass Spectrometry | Identification of novel metabolites and degradation byproducts. | Elucidation of complete biodegradation pathways. |

| In Silico Metabolism Prediction | Prediction of potential metabolic transformations and responsible enzymes. | Prioritization of experimental studies and hypothesis generation. |

| Molecular Docking Simulations | Investigation of the interaction between this compound and desulfonating enzymes. | Understanding the molecular basis of biocatalyst specificity and guiding protein engineering efforts. |

| Isomer-Specific Chromatography | Separation and quantification of different isomers of this compound. | Accurate assessment of environmental contamination and toxicological risk. |

This table highlights the potential applications of emerging tools. The specific implementation for this compound research is a future prospect.

Q & A

Q. How can multivariate analysis be applied to identify key factors influencing the environmental fate of this compound in soil-water systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.